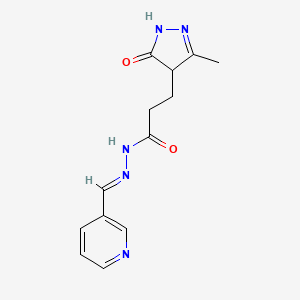

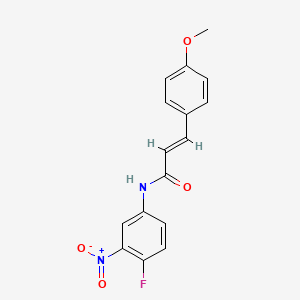

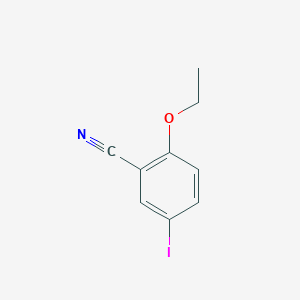

N-(3-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea, also known as Tinuvin 326, is a widely used ultraviolet (UV) stabilizer in the polymer industry. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. Tinuvin 326 is added to plastics, coatings, adhesives, and other materials to protect them from the harmful effects of UV radiation.

Mécanisme D'action

N-(3-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea 326 functions as a UV absorber by absorbing and dissipating UV radiation, thus preventing it from reaching the polymer matrix. It works by undergoing a photochemical reaction, where it absorbs UV radiation and is converted into a less harmful form. This process is reversible, and N-(3-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea 326 can continue to protect the polymer from UV radiation.

Biochemical and Physiological Effects:

N-(3-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea 326 has been shown to have low acute toxicity and is not expected to cause any adverse health effects. However, long-term exposure to N-(3-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea 326 may cause skin and eye irritation. In vitro studies have shown that N-(3-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea 326 does not have any significant cytotoxic or genotoxic effects.

Avantages Et Limitations Des Expériences En Laboratoire

N-(3-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea 326 is a widely used UV stabilizer due to its excellent performance and compatibility with various polymer systems. However, its effectiveness may be limited in certain applications, such as those requiring high UV protection or in harsh outdoor environments. Additionally, N-(3-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea 326 may not be suitable for use in food contact applications or medical devices due to regulatory restrictions.

Orientations Futures

There are several future directions for research on N-(3-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea 326. One area of interest is the development of more efficient and effective UV stabilizers for use in high-performance polymers. Another area of research is the investigation of N-(3-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea 326 as a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis. Additionally, the use of N-(3-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea 326 in combination with other UV stabilizers or antioxidants may enhance its performance and provide better protection against UV radiation.

Méthodes De Synthèse

N-(3-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea 326 can be synthesized through a multi-step process involving the reaction of 2,2,6,6-tetramethyl-4-piperidinol with 3-methylbenzenesulfonyl chloride, followed by reaction with thiourea. The final product is obtained after purification and recrystallization.

Applications De Recherche Scientifique

N-(3-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea 326 has been extensively studied for its UV stabilizing properties in various polymer systems. It has been shown to significantly improve the weatherability and durability of polymers, such as polypropylene, polyethylene, and polycarbonate. N-(3-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea 326 has also been investigated for its potential use as an antioxidant and anti-inflammatory agent in the pharmaceutical industry.

Propriétés

IUPAC Name |

1-(3-methylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3S/c1-12-7-6-8-13(9-12)18-15(21)19-14-10-16(2,3)20-17(4,5)11-14/h6-9,14,20H,10-11H2,1-5H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFDAERFLDNVLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=S)NC2CC(NC(C2)(C)C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5796101.png)

![2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5796115.png)

![N-[4-(dimethylamino)benzyl]-2-thiophenesulfonamide](/img/structure/B5796136.png)

![4-(2-{oxo[(2-pyridinylmethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5796151.png)

![1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone](/img/structure/B5796179.png)

![1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5796183.png)